4-(1,3-Thiazol-2-yl)phenylboronic acid
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Overview
Description
4-(1,3-Thiazol-2-yl)phenylboronic acid is an organoboron compound with the molecular formula C₉H₈BNO₂S and a molecular weight of 205.04 g/mol . This compound features a phenyl ring substituted with a boronic acid group and a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 20504 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Thiazol-2-yl)phenylboronic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated thiazole derivative with a phenylboronic acid under palladium catalysis . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-2-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenol derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration of the phenyl ring using halogenating agents or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine or chlorine in acetic acid for halogenation; nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Phenol derivatives
Reduction: Hydroxyl-substituted phenylboronic acids
Substitution: Halogenated or nitrated phenylboronic acids
Scientific Research Applications
4-(1,3-Thiazol-2-yl)phenylboronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienyl)phenylboronic acid: Similar structure with a thiophene ring instead of a thiazole ring.
Phenylboronic acid: Lacks the thiazole ring, making it less specific in certain applications.
2-(2-Hydroxyaryl)benzothiazoles: Contains a benzothiazole ring, offering different reactivity and applications.
Uniqueness
4-(1,3-Thiazol-2-yl)phenylboronic acid is unique due to the presence of both a boronic acid group and a thiazole ring. This combination provides enhanced reactivity and specificity in various chemical and biological applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLXOPEVLMJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=CS2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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